molecular formula C10H20ClNO2 B6214704 ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride CAS No. 2731014-33-6

ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride

Cat. No. B6214704
CAS RN: 2731014-33-6
M. Wt: 221.7
InChI Key:
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Description

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride (EACPC-HCl) is an organic compound that has been extensively studied in the scientific community due to its wide range of applications in various fields. Its synthesis method is simple and efficient, and its mechanism of action and biochemical and physiological effects are well-understood. In addition, its properties make it a valuable tool for laboratory experiments, with a number of advantages and limitations.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including in drug discovery, biochemistry, and molecular biology. It has been used to study the structure and function of proteins and nucleic acids, and to investigate the mechanisms of action of drugs. In addition, it has been used as a tool to study the biological activity of compounds, and to identify potential drug targets.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to the inhibition of the production of prostaglandins, which can have a number of physiological effects.
Biochemical and Physiological Effects
ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation and pain. In addition, it has been shown to have an anti-oxidant effect, which can help to protect cells from oxidative damage. It has also been shown to have a protective effect against the development of certain types of cancer.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its relatively low cost and easy availability. In addition, its synthesis method is simple and efficient, and it is stable and non-toxic. However, it is also relatively insoluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride. One potential direction is the development of new drugs based on its mechanism of action. Another potential direction is the use of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride in combination with other compounds to enhance its effects. In addition, further research could be done to investigate the potential therapeutic effects of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride in various diseases, such as cancer and Alzheimer's disease. Finally, further research could be done to investigate the potential side effects of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride, and to develop strategies to reduce or eliminate these side effects.

Synthesis Methods

The synthesis of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is relatively straightforward, and can be achieved in two steps. The first step involves the reaction of ethyl 1-chloro-2-aminoethylcyclopentane-1-carboxylate (EACPC-Cl) with anhydrous hydrogen chloride in anhydrous dichloromethane. This reaction produces ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride as the main product, as well as some byproducts. The second step involves the purification of the product by column chromatography. The resulting product is a white, crystalline solid with a melting point of 169-171°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride involves the reaction of ethyl cyclopentanecarboxylate with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Ethyl cyclopentanecarboxylate", "2-aminoethanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl cyclopentanecarboxylate is reacted with 2-aminoethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.", "Step 2: The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate.", "Step 3: The product is then isolated and purified through techniques such as recrystallization or chromatography." ] }

CAS RN

2731014-33-6

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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